REACTION_CXSMILES
|
C(O[CH:4](OCC)[C:5](=[NH:8])OC)C.[CH3:12][C:13]1[CH:14]=[CH:15][C:16]([CH2:19][NH2:20])=[CH:17][CH:18]=1>CO>[CH3:12][C:13]1[CH:14]=[C:15]2[C:4](=[CH:17][CH:18]=1)[CH:5]=[N:8][C:19]([NH2:20])=[CH:16]2
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(OC)=N)OCC
|
Name
|
|
Quantity
|
0.788 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)CN
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 70° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction flask was then placed into a preheated oil-bath
|
Type
|
CUSTOM
|
Details
|
removed
|
Type
|
TEMPERATURE
|
Details
|
allowed cooled
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the crude material was added dropwise to sulfuric acid (5 mL) at ambient temperature
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 72 h
|
Duration
|
72 h
|
Type
|
CUSTOM
|
Details
|
the flask was placed into an ice-water bath
|
Type
|
ADDITION
|
Details
|
diluted with water (50 mL)
|
Type
|
CUSTOM
|
Details
|
a grey precipitate formed
|
Type
|
FILTRATION
|
Details
|
This precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C2C=C(N=CC2=CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.65 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |